Ruthenium(III) bromide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

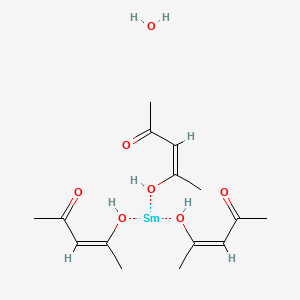

Ruthenium(III) bromide hydrate is a chemical compound composed of ruthenium and bromine, with the molecular formula RuBr₃·xH₂O. It is a dark brown solid that decomposes above 400°C . This compound is known for its catalytic properties and is used in various chemical syntheses .

Vorbereitungsmethoden

Ruthenium(III) bromide hydrate can be synthesized by reacting ruthenium metal with bromine at high temperature and pressure (720 K and 20 bar) . The reaction is as follows:

2Ru+3Br2→2RuBr3

Analyse Chemischer Reaktionen

Ruthenium(III) bromide hydrate undergoes several types of chemical reactions, including:

Oxidation: It acts as a catalyst in oxidation reactions.

Reduction: It can be reduced to lower oxidation states of ruthenium.

Substitution: It can participate in substitution reactions where bromide ions are replaced by other ligands.

Common reagents used in these reactions include bromine, chlorine, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ruthenium(III) bromide hydrate is used extensively in scientific research due to its catalytic properties. Some of its applications include:

Wirkmechanismus

The mechanism by which ruthenium(III) bromide hydrate exerts its effects involves its ability to act as a catalyst. In biological systems, ruthenium complexes can interact with DNA, proteins, and other cellular components, leading to various biological effects such as apoptosis and inhibition of cell proliferation . The molecular targets and pathways involved include DNA binding and the generation of reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Ruthenium(III) bromide hydrate can be compared with other similar compounds such as:

Ruthenium(III) chloride: Similar in structure and properties, but with chloride ions instead of bromide.

Rhodium(III) bromide: Another bromide compound of a platinum group metal, but with rhodium instead of ruthenium.

Iron(III) bromide: A bromide compound of iron, used in different catalytic applications.

Eigenschaften

IUPAC Name |

tribromoruthenium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMMCGISKBNZES-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

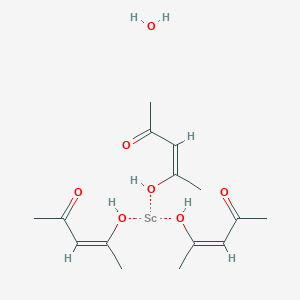

O.Br[Ru](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2ORu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)